molecular formula C28H27FN2O3S B3409639 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892786-95-7

6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Katalognummer: B3409639
CAS-Nummer: 892786-95-7
Molekulargewicht: 490.6 g/mol
InChI-Schlüssel: SBKCESCUVYZSPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinolin-4-one derivative with a complex substitution pattern. Key structural features include:

  • A 6-fluoro substituent on the quinoline core, which enhances electronic and steric properties.
  • A 3-methylbenzenesulfonyl group at position 3, contributing to sulfonamide-based interactions.
  • A 4-methylbenzyl group at position 1, influencing lipophilicity and membrane permeability.
  • A pyrrolidin-1-yl group at position 7, introducing a nitrogen-containing heterocycle that may modulate target binding or solubility.

Eigenschaften

IUPAC Name

6-fluoro-1-[(4-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-19-8-10-21(11-9-19)17-31-18-27(35(33,34)22-7-5-6-20(2)14-22)28(32)23-15-24(29)26(16-25(23)31)30-12-3-4-13-30/h5-11,14-16,18H,3-4,12-13,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKCESCUVYZSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinolin-4-one derivatives are widely studied for their diverse biological activities. Below is a detailed comparison of the target compound with structurally related analogues:

Table 1: Structural and Functional Comparison of Quinolin-4-one Derivatives

Compound Name Key Structural Differences vs. Target Compound Hypothesized Impact on Properties Reference(s)
3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one - 3-chlorobenzenesulfonyl (vs. 3-methylbenzenesulfonyl) Increased electron-withdrawing effect may alter binding affinity; chlorine enhances steric bulk.
- Diethylamino (vs. pyrrolidin-1-yl) Reduced ring strain; altered hydrogen-bonding capacity.
3-(4-Ethylphenyl)sulfonyl-6-fluoro-1-(phenylmethyl)-7-pyrrolidin-1-yl-quinolin-4-one - 4-ethylphenylsulfonyl (vs. 3-methylbenzenesulfonyl) Increased hydrophobicity; positional isomer may affect target selectivity.
- Phenylmethyl (vs. 4-methylbenzyl) Reduced steric hindrance; altered π-π stacking interactions.
6-Fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one - 4-methylbenzenesulfonyl (vs. 3-methylbenzenesulfonyl) Positional isomerism in sulfonyl group may perturb enzyme-binding pockets.
- 3-methylbenzyl (vs. 4-methylbenzyl) Altered spatial orientation of the benzyl group.
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one - Unsubstituted benzenesulfonyl (vs. 3-methylbenzenesulfonyl) Reduced steric and electronic effects; simpler sulfonyl group may lower potency.

Key Findings from Comparative Analysis

Sulfonyl Group Modifications: Substitution at the 3-position (e.g., methyl or chlorine) enhances steric and electronic interactions compared to 4-methyl or unsubstituted analogues. The 3-methyl group in the target compound may optimize interactions with hydrophobic enzyme pockets .

Amino Group Variations: The pyrrolidin-1-yl group in the target compound offers a rigid, five-membered ring structure, favoring specific hydrogen-bonding geometries over the flexible diethylamino group in . This rigidity may enhance selectivity for certain targets .

Benzyl Group Position :

  • The 4-methylbenzyl substituent in the target compound provides optimal steric bulk compared to phenylmethyl or 3-methylbenzyl . This likely improves membrane penetration while maintaining target engagement .

Bioactivity Clustering: Evidence suggests that compounds with ≥0.5 Tanimoto similarity (based on Morgan fingerprints) cluster into groups with correlated bioactivity profiles . The target compound’s unique combination of sulfonyl, benzyl, and pyrrolidinyl groups may place it in a distinct cluster with novel pharmacological properties .

Implications for Drug Design

  • Structural Motif Networks: Grouping compounds by Murcko scaffolds and Tanimoto similarity (as in ) reveals that minor substitutions in the quinolin-4-one series significantly alter bioactivity. For example, replacing pyrrolidinyl with diethylamino reduces predicted docking affinity by ~15% in certain enzyme targets .
  • Metabolic Stability : Methyl groups (e.g., 3-methylbenzenesulfonyl) may enhance metabolic stability compared to chlorine or ethyl substituents, as seen in cytochrome P450 inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
Reactant of Route 2
Reactant of Route 2
6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.